2-Azaadamantane-3-ol
Overview
Description
2-Azaadamantane-3-ol is a nitrogen-containing analog of adamantane, where one of the carbon atoms in the adamantane structure is replaced by a nitrogen atom. This substitution imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research .
Scientific Research Applications
2-Azaadamantane-3-ol has a wide range of scientific research applications:
Mechanism of Action
Target of Action
2-Azaadamantane-3-ol, also known as (1s,3s,5R,7S)-2-Azaadamantan-1-ol, is a nitrogen-containing analog of adamantane Azaadamantanes, in general, have been found to interact with various biological targets, affecting both their interaction and bioavailability .
Mode of Action
The mode of action of this compound involves its interaction with these biological targets. The azaadamantane derivatives, including this compound, have less lipophilicity compared to their adamantane analogs, which affects their interaction with biological targets
Biochemical Pathways
Azaadamantanes have been found to have various biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific biological activity of this compound.
Pharmacokinetics
It is known that azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects their bioavailability .
Result of Action
Compounds with pronounced biological activity have been discovered among azaadamantane derivatives , suggesting that this compound may also have significant biological effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the catalytic activity of azaadamantane derivatives has been found to correlate with certain structural and electronic parameters . .
Biochemical Analysis
Biochemical Properties
2-Azaadamantane-3-ol plays a crucial role in biochemical reactions, particularly as a catalyst in oxidation processes. It interacts with enzymes such as oxidoreductases, facilitating the oxidation of primary and secondary alcohols. The compound’s interaction with these enzymes is characterized by the formation of oxoammonium ions, which act as active catalytic species . Additionally, this compound exhibits moderate relationships with spectroscopic parameters, such as the hyperfine coupling constant of the nitrogen atom and NO stretching vibration frequency .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the lipophilicity and stability of drugs, thereby enhancing their efficacy . The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and gene expression profiles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s catalytic activity is influenced by the electronic interactions on the NO bond, which significantly impact its ability to facilitate oxidative reactions . The formation of oxoammonium ions by the oxidation of this compound is a key step in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that the compound maintains its catalytic efficiency over extended periods, although its activity may decrease due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced drug stability and efficacy . At higher doses, toxic or adverse effects may occur, including strychnine-like symptoms and decreased toxicity thresholds . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in oxidation reactions is particularly notable, as it facilitates the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones . These metabolic interactions are crucial for understanding the compound’s overall biochemical impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and activity . The compound’s distribution patterns are essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. These localization patterns affect the compound’s activity and function, directing it to specific compartments or organelles within the cell . Understanding these subcellular dynamics is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaadamantane-3-ol typically involves the preparation of azaadamantane derivatives through various synthetic routes. One common method includes the preparation of triamines from tris(oxymethyl)methane and its homologs, followed by the interaction of the resulting triamine with compounds containing carbonyl groups . Another approach involves the iodine-mediated ring closure, followed by reduction and subsequent oxidation under conventional conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Azaadamantane-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups, leading to a wide range of azaadamantane derivatives .
Comparison with Similar Compounds
2-Azaadamantane-3-ol can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine N-oxyl (TEMPO): While TEMPO is limited to the oxidation of primary alcohols, this compound exhibits higher catalytic efficiency and selectivity for both primary and secondary alcohols.
1,3,5-Triazaadamantane: This compound contains three nitrogen atoms in the adamantane structure and has different chemical and biological properties compared to this compound.
The unique structural and electronic properties of this compound make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-4-6-1-7(5-9)3-8(2-6)10-9/h6-8,10-11H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXRKFUTKCESNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294055 | |
Record name | 2-Azatricyclo[3.3.1.13,7]decan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3015-19-8 | |
Record name | 2-Azatricyclo[3.3.1.13,7]decan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3015-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azatricyclo[3.3.1.13,7]decan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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